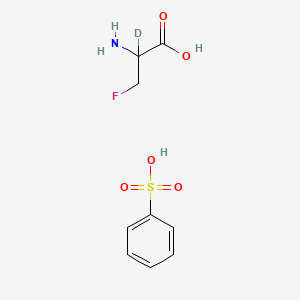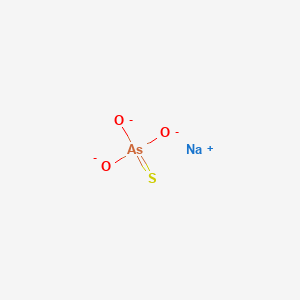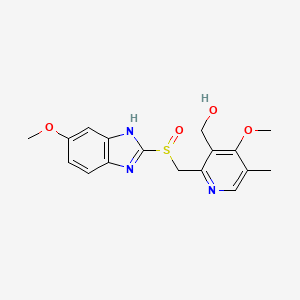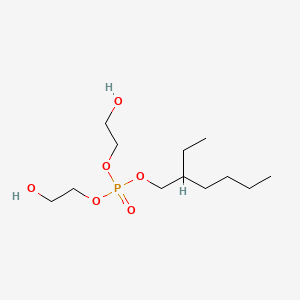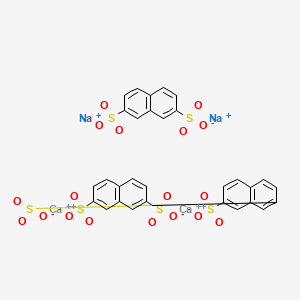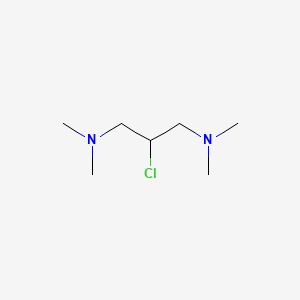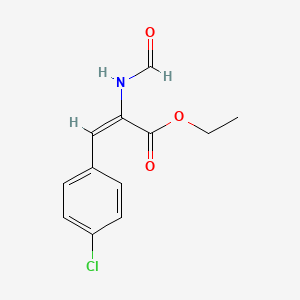
Ethyl 2-formamido (4-chlorophenyl) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Formamidofenil (4-cloro) acrilato de etilo es un compuesto orgánico con la fórmula molecular C11H10ClNO3. Es un derivado del acrilato, que presenta un grupo formamida unido al éster etílico del acrilato de 4-clorofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Formamidofenil (4-cloro) acrilato de etilo típicamente implica la reacción del acrilato de 4-clorofenilo con formamida en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas para asegurar un alto rendimiento y pureza del producto. El esquema general de reacción es el siguiente:
Materiales de partida: Acrilato de 4-clorofenilo y formamida.
Catalizador: Se utiliza un catalizador adecuado como una base (por ejemplo, trietilamina) o un ácido (por ejemplo, ácido clorhídrico).
Condiciones de reacción: La reacción se lleva a cabo típicamente a temperaturas elevadas (por ejemplo, 60-80 °C) durante varias horas.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Formamidofenil (4-cloro) acrilato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de reactores de flujo continuo permite un mejor control de los parámetros de reacción, lo que lleva a mayores rendimientos y menores costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Formamidofenil (4-cloro) acrilato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo formamida en un grupo amina.
Sustitución: El átomo de cloro en el grupo 4-clorofenilo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) pueden emplearse para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 2-Formamidofenil (4-cloro) acrilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto puede usarse en la síntesis de moléculas biológicamente activas, incluyendo productos farmacéuticos.
Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-Formamidofenil (4-cloro) acrilato de etilo implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo formamida puede participar en enlaces de hidrógeno y otras interacciones, mientras que la parte acrilato puede sufrir reacciones de polimerización. Estas interacciones y reacciones contribuyen a los efectos del compuesto en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
Acrilato de etilo: Similar en estructura pero carece de los grupos formamida y 4-clorofenilo.
2-Formamidofenil (4-cloro) acrilato de metilo: Similar pero con un éster metílico en lugar de un éster etílico.
Acrilato de 4-clorofenilo: Carece del grupo formamida.
Unicidad
El 2-Formamidofenil (4-cloro) acrilato de etilo es único debido a la presencia de ambos grupos formamida y 4-clorofenilo, que confieren propiedades químicas y físicas específicas.
Propiedades
Número CAS |
136986-62-4 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
Clave InChI |
NHMYKWNMIPBQKB-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


